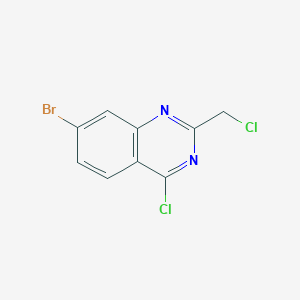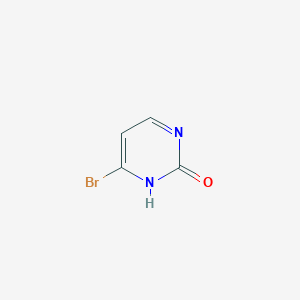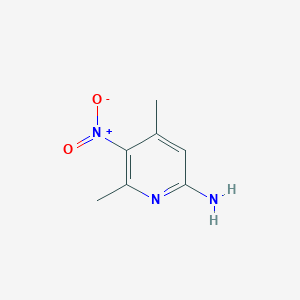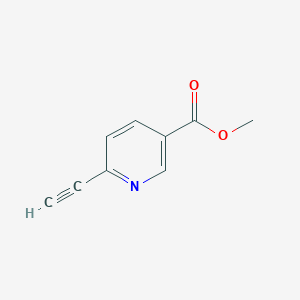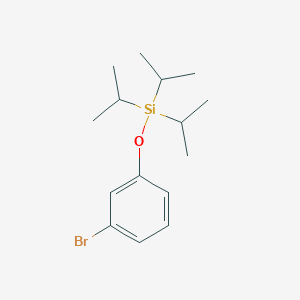
(3-Bromophenoxy)triisopropylsilane
Descripción general
Descripción
“(3-Bromophenoxy)triisopropylsilane” is a chemical compound with the linear formula C15H25BrOSi . It is also known as "1-Bromo-4-[tris(1-methylethyl)silyloxy]benzene" .
Synthesis Analysis
The synthesis of “(3-Bromophenoxy)triisopropylsilane” involves several steps. It has been used in the synthesis of substituted indoles employing a new (Silanyloxyphenyl)phosphine Ligand . The synthesis involves the use of Pd(OAc)2, 1,1’-bis(diisopropylphosphino)ferrocene, NaOt-Bu, and toluene .Molecular Structure Analysis
The molecular structure of “(3-Bromophenoxy)triisopropylsilane” contains a total of 43 bonds, including 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
“(3-Bromophenoxy)triisopropylsilane” has been used in various chemical reactions. For instance, it has been used in the synthesis of substituted indoles . It has also been used in peptide synthesis, where it acts as a scavenger for the removal of amino acid protecting groups .Aplicaciones Científicas De Investigación
Anionic Optical Devices
(3-Bromophenoxy)triisopropylsilane has been utilized in the development of anionic optical devices. Specifically, it has been employed for the selective detection of fluoride in acetonitrile and cyanide in water. This application highlights its potential in environmental monitoring and safety applications (Schramm et al., 2017).
Synthesis and Copolymerization
In the field of polymer chemistry, (3-Bromophenoxy)triisopropylsilane is used in the synthesis and styrene copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates. This application is significant for developing novel polymeric materials with potential uses in coatings, adhesives, and other industrial applications (Whelpley et al., 2022).
Organic Synthesis and Reactivity
(3-Bromophenoxy)triisopropylsilane is involved in the preparation and study of organic compounds, specifically in the reactivity of triisopropylsilyl-substituted aryliodonium salts. This research is pivotal in advancing the understanding of organic reaction mechanisms and synthetic methods (Yusubov et al., 2015).
Catalytic Applications
In catalysis, (3-Bromophenoxy)triisopropylsilane has been used in the development of regiodivergent PdII- and RhIII-mediated site-selective C-H bond alkynylation of imidazopyridines. This demonstrates its role in creating selective and efficient catalytic systems for organic transformations, which is crucial in pharmaceutical synthesis and materials science (Zhang et al., 2023).
Environmental Degradation Studies
(3-Bromophenoxy)triisopropylsilane is also relevant in studying the environmental degradation of brominated chemicals, such as the transformation products of Tetrabromobisphenol A (TBBPA) derivatives in soil. Understanding these transformation processes is crucial for assessing environmental risks and developing strategies for pollution control (Liu et al., 2017).
Safety And Hazards
The safety data sheet for triisopropylsilane, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
(3-bromophenoxy)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-8-14(16)10-15/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBXSDNMZXREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626846 | |
| Record name | (3-Bromophenoxy)tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenoxy)triisopropylsilane | |
CAS RN |
571202-87-4 | |
| Record name | (3-Bromophenoxy)tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


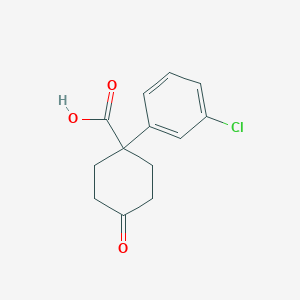
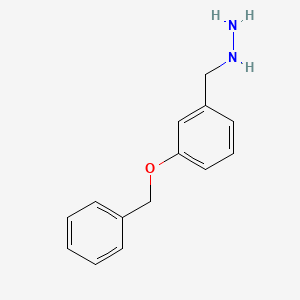
![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)
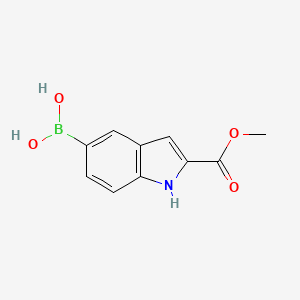
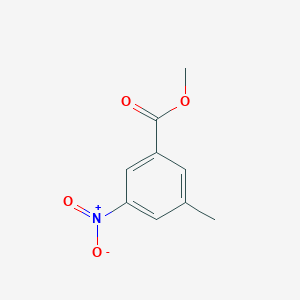
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine](/img/structure/B1603799.png)
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)
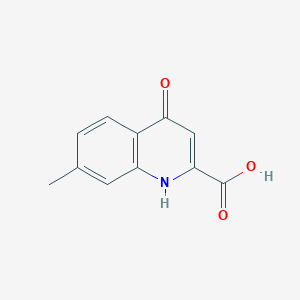
![Furo[3,2-C]pyridine-6-carboxylic acid](/img/structure/B1603803.png)
